tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate
CAS No.:
Cat. No.: VC18159933
Molecular Formula: C14H26FNO5
Molecular Weight: 307.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26FNO5 |
|---|---|
| Molecular Weight | 307.36 g/mol |
| IUPAC Name | tert-butyl (2S,4S)-4-fluoro-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
| Standard InChI | InChI=1S/C14H26FNO5/c1-13(2,3)20-11(18)10(7-9(15)8-17)16-12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,16,19)/t9-,10-/m0/s1 |
| Standard InChI Key | BMYHLKPOXAXLGF-UWVGGRQHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](C[C@@H](CO)F)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC(CO)F)NC(=O)OC(C)(C)C |
Introduction
tert-Butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate is a complex organic compound featuring a unique combination of functional groups and stereochemistry. This molecule includes a tert-butyl group, a fluorine atom at position 4, a hydroxyl group at position 5, and an amino acid structure protected by a tert-butoxycarbonyl (Boc) group. The presence of fluorine often enhances biological activity and metabolic stability, making this compound of interest in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate typically involves multiple steps, including the introduction of the fluorine atom and the hydroxyl group, followed by the protection of the amino group with a Boc group. Each step requires careful optimization to achieve high yields and purity.
The compound's reactivity is influenced by its functional groups, particularly the fluorine and hydroxyl groups, which can participate in various chemical reactions such as nucleophilic substitutions and hydrogen bonding interactions.
Biological Activity and Potential Applications
Compounds with similar structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of fluorine is known to enhance bioactivity due to increased lipophilicity and metabolic stability. Preliminary studies suggest that tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate may interact with biological targets relevant to these therapeutic areas, although specific data on this compound's biological activity remains limited.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1S,2R)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | 143679-80-5 | Cyclopentanecarboxylic acid structure |
| N-(tert-Butoxycarbonyl)-1,2-diaminoethane | 57260-73-8 | Diamine functionality |
| Boc-D-ser-ome | 377723 | Amino acid structure with a similar protecting group |
Research Findings and Future Directions
Interaction studies are crucial for understanding how tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate behaves in biological systems. These studies typically involve pharmacokinetic analysis and therapeutic effect assessments. Further research is needed to fully elucidate the compound's potential therapeutic applications and to explore its use as a building block in the synthesis of more complex molecules.
Given the limitations in available data from reliable sources, further investigation into the specific biological activities and detailed synthesis protocols of tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate is recommended. This would involve experimental studies and literature reviews from peer-reviewed journals and reputable chemical databases.
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